REACTION_CXSMILES
|
[C:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[C:7]([N+]([O-])=O)=[CH:6][C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]1=2)#[N:2].C([O:23]CCO)C>Cl.[Fe]>[C:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[C:7](=[O:23])[CH2:6][C:5]2[CH:17]=[CH:18][CH:19]=[CH:20][C:4]1=2)#[N:2]
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)N1C2=C(C=C(C3=C1C=CC=C3)[N+](=O)[O-])C=CC=C2
|
Name
|
|
Quantity
|
265 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained at 40° by external cooling
|
Type
|
TEMPERATURE
|
Details
|
is then heated to 80°
|
Type
|
DISSOLUTION
|
Details
|
the precipitated product dissolving again
|
Type
|
FILTRATION
|
Details
|
is filtered through a heated suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
which is subsequently washed with ethylene glycol monoethyl ether
|
Type
|
CUSTOM
|
Details
|
The crystallisation which
|
Type
|
ADDITION
|
Details
|
by adding 200 ml of water
|
Type
|
TEMPERATURE
|
Details
|
After cooling for one hour in an ice-bath
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
by washing with a mixture of ethylene glycol monoethyl ether and water in a ratio of 1:1
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |